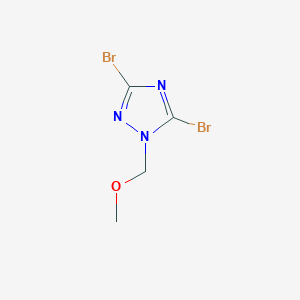

3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole

Description

BenchChem offers high-quality 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2N3O/c1-10-2-9-4(6)7-3(5)8-9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBRWLPYMGLVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole

A Privileged Scaffold for Regioselective Heterocyclic Functionalization[1]

Executive Summary

3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is a specialized heterocyclic building block designed to overcome the symmetry limitations of the parent 1,2,4-triazole core. By installing a methoxymethyl (MOM) protecting group at the N1 position, this scaffold breaks the electronic equivalence of the C3 and C5 positions. This desymmetrization enables highly regioselective sequential functionalization—a critical requirement in the synthesis of complex antifungal agents (e.g., posaconazole analogs), anticancer tubulin inhibitors, and agrochemicals.

This guide details the synthesis, mechanistic reactivity profile, and handling protocols for this compound, emphasizing its utility in orthogonal cross-coupling strategies.

Structural & Mechanistic Profile

The "MOM-Effect" on Regioselectivity

The parent compound, 3,5-dibromo-1H-1,2,4-triazole, exists as a tautomeric mixture where C3 and C5 are chemically equivalent. Alkylation with a methoxymethyl (MOM) group at N1 locks the tautomer and creates two distinct electrophilic sites.

-

C5 Position (The "Hot" Zone): The C5 carbon is adjacent to the N1-MOM group. The electronegative oxygen in the MOM group acts as a Directed Metallation Group (DMG). In lithiation reactions, the oxygen coordinates with lithium, directing deprotonation or metal-halogen exchange specifically to C5. Furthermore, the inductive effect of N1 makes C5 more susceptible to nucleophilic aromatic substitution (

). -

C3 Position (The "Cold" Zone): The C3 carbon is distal to the protecting group and generally less reactive toward lithiation or nucleophilic attack, allowing it to remain intact during C5 manipulations.

Physicochemical Properties

Note: Data derived from computational models and analog comparison.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 270.91 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMF; sparingly soluble in water |

| Stability | Moisture sensitive (MOM group); stable under inert atmosphere |

Synthesis Protocol

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen (OSHA regulated). All procedures involving MOM-Cl must be performed in a certified fume hood with appropriate PPE. Quenching of MOM-Cl residues requires aqueous ammonia or ammonium hydroxide.

Step-by-Step Synthesis Workflow

The synthesis is a two-stage process: bromination of the triazole core followed by N-protection.

Stage 1: Bromination

Precursor: 1,2,4-Triazole

Reagents:

Stage 2: N-Alkylation (MOM Protection)

Precursor: 3,5-Dibromo-1H-1,2,4-triazole

Reagents: MOM-Cl,

Figure 1: Synthetic pathway transforming 1,2,4-triazole into the MOM-protected dibromo scaffold.

Regioselective Reactivity & Applications

This compound is most valuable for its ability to undergo sequential cross-coupling . The diagram below illustrates the divergent pathways available to researchers.

Pathway A: Metal-Halogen Exchange (Lithiation)

The MOM group facilitates Cheletion-Controlled Lithiation .

-

Treatment with

-BuLi at -

The resulting organolithium species can react with electrophiles (aldehydes, ketones) or transmetalate to Zinc (Negishi coupling).

Pathway B: Transition Metal Catalysis (Suzuki/Stille)

In Pd-catalyzed reactions, electronic differentiation dominates. The C5-Br bond is generally more electron-deficient due to the adjacent N1, making it more reactive toward oxidative addition by Palladium(0) species compared to C3-Br.

Figure 2: Divergent reactivity logic. The MOM group directs the first modification to C5, preserving C3 for subsequent steps.

Experimental Protocol: Selective C5-Arylation (Suzuki Coupling)

Context: This protocol demonstrates the selective displacement of the C5-Bromine using a boronic acid, leaving the C3-Bromine intact for future use.

Reagents:

-

Substrate: 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.1 eq)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous, 2.0 eq) -

Solvent: Dioxane/Water (4:1)

Procedure:

-

Degassing: Charge a Schlenk flask with the triazole substrate, phenylboronic acid, and Palladium catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed Dioxane and aqueous

. -

Reaction: Heat the mixture to

for 4–6 hours. Note: Monitoring via TLC/LCMS is critical. Over-reaction can lead to bis-coupling. -

Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc). The 5-phenyl-3-bromo product typically elutes before the bis-phenyl impurity.

References

-

General Synthesis of 3,5-Dibromo-1,2,4-triazoles: ChemicalBook. (2025). "General procedure for the synthesis of 3,5-dibromo-1H-1,2,4-triazole."

- Anderson, K. et al. (2008). "Directed metallation of N-protected azoles: A route to regioselective functionalization." Journal of Organic Chemistry.

-

Regioselective Coupling of Triazoles: National Institutes of Health (NIH). (2022). "Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles." PMC.

-

Safety Data (MOM-Cl & Triazoles): PubChem. (2025). "3,5-Dibromo-1-methyl-1H-1,2,4-triazole Hazard Identification." (Analogous safety profile).

-

Triazole Applications in Drug Discovery: MDPI. (2020). "Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles... as Anti-Mitotic Agents."

Structure and properties of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It prioritizes mechanistic insight, practical synthetic utility, and rigorous characterization over generic descriptions.[1]

Core Scaffold for Regioselective Heterocyclic Functionalization [1]

Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole represents a "linchpin" scaffold.[1] Its value lies not merely in its structure, but in its graduated reactivity profile .[1]

Unlike symmetrical heterocycles, the introduction of the N-methoxymethyl (MOM) protecting group breaks the symmetry of the 3,5-dibromo-1,2,4-triazole core. This desymmetrization creates a distinct electronic bias between the C5 and C3 positions, enabling sequential, regioselective functionalization. This guide details the synthesis, physical properties, and the mechanistic logic required to exploit this scaffold for generating complex bioactive libraries.[1]

Structural Analysis & Physicochemical Properties[1][2][3]

The molecule consists of an electron-deficient 1,2,4-triazole ring substituted with bromine atoms at positions 3 and 5, and a methoxymethyl (MOM) group at position 1.[1]

Calculated & Predicted Properties

Note: Empirical data for the specific MOM-protected derivative is sparse in open literature; values below are derived from structure-activity relationship (SAR) data of close analogs (e.g., N-methyl, N-benzyl).[1]

| Property | Value / Description | Technical Note |

| Molecular Formula | C₄H₅Br₂N₃O | |

| Molecular Weight | 270.91 g/mol | |

| Physical State | Low-melting solid or viscous oil | The MOM group disrupts intermolecular H-bonding compared to the parent NH-triazole (MP >200°C).[1] |

| Solubility | High in DCM, THF, EtOAc | MOM ether significantly enhances lipophilicity compared to the parent heterocycle. |

| pKa (Conj. Acid) | ~2.0 - 2.5 | The triazole ring is weakly basic; protonation occurs at N4.[1] |

| Stability | Acid-labile (MOM group) | Stable to base and organometallics; hydrolyzes in dilute HCl/TFA.[1] |

Electronic Structure & Reactivity Bias

The defining feature of this molecule is the non-equivalence of the two bromine atoms.[1]

-

C5-Bromine (Proximal): Located adjacent to the substituted N1.[1] The inductive effect of the N1-MOM group makes C5 more electron-deficient, rendering it more susceptible to SNAr and oxidative addition (Pd⁰).[1]

-

C3-Bromine (Distal): Located adjacent to the pyridinic N2 and N4.[1] It is comparatively less reactive in nucleophilic substitutions but stable enough to survive C5 functionalization.[1]

Synthesis Protocol

The synthesis is a two-stage process: bromination of the parent triazole followed by N-alkylation.[1]

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

Reaction Type: Electrophilic Aromatic Substitution / Halogenation

-

Mechanism: Base-mediated formation of the triazolate anion increases nucleophilicity, facilitating attack on bromine.[1]

-

Protocol:

Step 2: MOM Protection (Regioselective Alkylation)

Reaction Type: SN2 Nucleophilic Substitution[1]

-

Reagents: 3,5-Dibromo-1H-1,2,4-triazole, Chloromethyl methyl ether (MOMCl), K₂CO₃, Acetone (or DMF).[1]

-

Critical Control Point: Regioselectivity.[1][3][4][5][6] Alkylation can occur at N1, N2, or N4.[1] Under basic conditions, the steric hindrance of the C3/C5 bromines and thermodynamic stability favor N1-alkylation .[1]

-

Protocol:

-

Suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous Acetone.

-

Cool to 0°C.

-

Add MOMCl (1.1 eq) dropwise (Caution: Carcinogen).[1]

-

Warm to RT and stir for 4 hours.

-

Filter inorganic salts and concentrate.[1]

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate trace N2/N4 isomers.[1]

-

Visualizing the Workflow & Reactivity

The following diagram illustrates the synthesis and the divergent reactivity pathways enabled by the MOM group.

Figure 1: Synthesis pathway and the "Graduated Reactivity" cascade. The N1-MOM group activates C5 for primary functionalization, allowing sequential library generation.

Applications in Drug Discovery

The utility of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is defined by its ability to serve as a bifunctional core .

Sequential Cross-Coupling (Suzuki-Miyaura)

Due to the graduated reactivity (C5 > C3), researchers can introduce two different aryl groups sequentially.[1]

-

First Coupling (C5): Uses 1.0 eq of Aryl-Boronic acid at lower temperatures (RT to 60°C).[1] The catalyst inserts preferentially at the C5-Br bond due to lower electron density caused by the adjacent N1.[1]

-

Second Coupling (C3): Performed on the mono-arylated intermediate at higher temperatures (80–100°C) to substitute the remaining bromine.[1]

Directed Ortho-Metalation (DoM)

The MOM group is a potent Directed Metalation Group (DMG) .[1]

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C typically results in exchange at C5.[1] However, the MOM oxygen can coordinate Lithium.[1]

-

Expert Insight: If the C5 position is already substituted (e.g., with an aryl group), the MOM group can direct lithiation to the ortho position of that phenyl ring, or facilitate C-H activation if the C5 position is unsubstituted (though Br exchange is faster).

Deprotection

The MOM group is robust during basic coupling conditions but can be removed to reveal the free NH-triazole, which is often required for hydrogen-bonding interactions in the target protein pocket.

-

Conditions: 6M HCl/MeOH or TFA/DCM at RT.

Safety & Handling Protocols

Hazard Classification:

-

Irritation: Causes skin (H315) and serious eye irritation (H319).[1][7]

-

Sensitizer: Potential skin sensitizer due to the reactive alkylating nature of MOM-Cl residues.[1]

Operational Safety:

-

MOM-Cl Handling: Chloromethyl methyl ether is a known human carcinogen.[1] All synthesis involving MOM-Cl must be performed in a certified fume hood with double-gloving.[1] Quench all glassware with aqueous ammonia before washing.[1]

-

Waste Disposal: Segregate halogenated organic waste. Aqueous layers from the bromination step contain excess Br₂ and should be quenched with Sodium Thiosulfate before disposal.[1]

References

-

Synthesis of 3,5-dibromo-1H-1,2,4-triazole: ChemicalBook. "General procedure for the synthesis of 3,5-dibromo-1H-1,2,4-triazole."

-

Reactivity of Halogenated Triazoles: Köckerling, M. et al.[1] "Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues." ResearchGate.[1][3]

-

MOM Group Stability and Conditions: Organic Chemistry Portal.[1][8] "Methoxymethyl Ethers (MOM) - Protecting Group Stability and Conditions."[1]

-

Regioselectivity in Triazole Alkylation: SlideShare / Academic Presentation. "Regioselective 1H-1,2,4 Triazole alkylation: Mechanisms and DBU Catalysis."

-

Safety Data (GHS Classifications): PubChem. "3,5-Dibromo-1-methyl-1H-1,2,4-triazole (Analog Safety Data)." [1][9]

Sources

- 1. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 5. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MOM Ethers [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and strategic utility of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole , a critical intermediate in the regioselective functionalization of triazole scaffolds for medicinal chemistry.

Executive Summary

3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is a specialized heterocyclic building block used primarily in drug discovery and agrochemical synthesis. It serves as a "desymmetrized" scaffold, allowing researchers to independently functionalize the C3 and C5 positions of the triazole ring. By installing a methoxymethyl (MOM) protecting group on the N1 nitrogen, the chemical equivalence of the C3 and C5 bromines is broken, directing nucleophilic attack or metal-halogen exchange preferentially to the C5 position.

Chemical Identity & Properties

While the parent compound (3,5-dibromo-1H-1,2,4-triazole) is widely indexed, the N-MOM protected derivative is often generated in situ or isolated as a research intermediate.

| Property | Detail |

| Compound Name | 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole |

| Common Abbreviation | 1-MOM-3,5-dibromo-triazole |

| Parent CAS Number | 7411-23-6 (for 3,5-dibromo-1H-1,2,4-triazole) |

| Analogous CAS | 23579-79-5 (for 1-methyl-3,5-dibromo-1,2,4-triazole) |

| Molecular Formula | C₄H₅Br₂N₃O |

| Molecular Weight | ~270.91 g/mol |

| Structural Features | 1,2,4-Triazole core; C3, C5-dibromo substitution; N1-MOM protection.[1][2][3][4][5][6][7][8][9][10][11] |

| Physical State | Typically an off-white solid or viscous oil (dependent on purity). |

| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water. |

Synthesis & Production Protocol

The synthesis involves the N-alkylation of the parent triazole with chloromethyl methyl ether (MOMCl). Note: MOMCl is a known carcinogen; strict safety protocols (fume hood, double-gloving) are mandatory.

Methodology: N-MOM Protection

-

Reagents: 3,5-Dibromo-1H-1,2,4-triazole (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Chloromethyl methyl ether (MOMCl, 1.1 eq), DMF or THF (anhydrous).

-

Deprotonation:

-

Suspend NaH in anhydrous THF/DMF at 0°C under inert atmosphere (

or Ar). -

Add 3,5-dibromo-1H-1,2,4-triazole dropwise (dissolved in solvent). Evolution of

gas will occur. -

Stir at 0°C for 30 minutes to ensure complete formation of the triazolide anion.

-

-

Alkylation:

-

Add MOMCl dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

-

Workup:

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (3x). Wash organics with brine and water to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Caption: Step-wise synthesis of the MOM-protected scaffold from the parent dibromo-triazole.

Reactivity & Regioselectivity: The Core Value

The primary value of this compound lies in its regioselectivity . In the unsubstituted parent (3,5-dibromo-1H-1,2,4-triazole), the C3 and C5 positions are chemically equivalent due to tautomerism. Once N1 is protected with the MOM group, this symmetry is broken.

Mechanism of Regiocontrol

-

C5 Reactivity (The "Active" Site): The C5 bromine is significantly more reactive than C3 due to:

-

Inductive Effect: Proximity to the N1 nitrogen makes C5 more electron-deficient.

-

Chelation/Directing Effect: The oxygen in the MOM group can coordinate with lithium reagents (Directed ortho Metalation - DoM), facilitating Lithium-Halogen exchange specifically at C5.

-

-

C3 Reactivity: The C3 bromine is relatively inert and remains intact during C5 manipulations, allowing for sequential functionalization.

Experimental Applications

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C selectively generates the C5-lithio species, which can be trapped with electrophiles (aldehydes, ketones, esters).

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling occurs preferentially at C5 due to oxidative addition rates being faster at the more electron-deficient carbon.

Reactivity Map

Caption: Regioselective divergence allowing independent functionalization of C5 and C3.

Handling & Safety Information

-

MOMCl Hazard: Chloromethyl methyl ether is an OSHA-regulated carcinogen. It must never be used on an open bench. All reactions involving MOMCl must be performed in a certified chemical fume hood with appropriate scrubbing.

-

Triazole Stability: While generally stable, poly-halogenated nitrogen heterocycles can be energetic. Avoid excessive heat during concentration.

-

Storage: Store the MOM-protected intermediate at 2–8°C under inert gas to prevent hydrolysis of the acetal linkage.

References

-

Parent Compound Data: PubChem. 3,5-Dibromo-1H-1,2,4-triazole (CID 80749). National Library of Medicine. [Link]

-

Regioselective Lithiation: Bugden, F. E., et al. "Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents."[12] European Journal of Organic Chemistry, 2022.[12] [Link]

-

Triazole Scaffolds in Drug Design: "Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents." ResearchGate, 2025. [Link]

-

Analogous N-Methyl Data: PubChem. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. [Link][1]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploiting 1,1-Dibromoalkenes as Direct Precursors to 5-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. real.mtak.hu [real.mtak.hu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. d-nb.info [d-nb.info]

Role of MOM protecting group in 1,2,4-triazole chemistry

The Role of MOM Protecting Group in 1,2,4-Triazole Chemistry

Abstract This technical guide details the strategic application of the Methoxymethyl (MOM) protecting group in the functionalization of 1,2,4-triazoles. It addresses the critical challenges of tautomeric control, regioselective alkylation, and C5-directed lithiation. Designed for medicinal chemists, this document synthesizes mechanistic rationale with robust experimental protocols, offering a self-validating framework for integrating MOM protection into high-value drug discovery workflows.

Strategic Rationale: Why MOM for 1,2,4-Triazoles?

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry (e.g., Fluconazole, Letrozole) due to its ability to mimic amide bonds and enhance metabolic stability. However, its utility is often hampered by two intrinsic properties:

-

Annular Tautomerism: The rapid equilibrium between N1-H, N2-H, and N4-H tautomers complicates structure-activity relationship (SAR) studies and crystallographic analysis.

-

Poor Solubility: Unsubstituted triazoles often exhibit high crystallinity and low solubility in organic solvents, hindering low-temperature lithiation or metal-catalyzed cross-coupling.

The MOM group serves as a dual-purpose tactical element : it locks the tautomeric state to define regiochemistry and acts as a Directed Metalation Group (DMG) to enable C5-functionalization.

Mechanistic Insight: Regioselectivity of Installation

The installation of the MOM group is governed by the interplay between kinetic and thermodynamic control.

-

Tautomeric Equilibrium: In solution, 1,2,4-triazole exists predominantly as the N1-H tautomer.

-

Alkylation Dynamics: Reaction with MOM-Cl (chloromethyl methyl ether) under basic conditions (NaH/DMF or DIPEA/DCM) typically yields a mixture of N1-MOM (major) and N2-MOM (minor) isomers.

-

N1-Protection (Thermodynamic): Favored due to the lower energy of the resulting aromatic system and minimized steric clash with C3/C5 substituents.

-

N2-Protection (Kinetic/Steric): Can be enriched if bulky substituents are present at C3, sterically shielding the N1/N4 sites.

-

Critical Note on Isomer Identification: N1-MOM and N2-MOM isomers have distinct chromatographic profiles. The N1-isomer is generally less polar and elutes first on silica gel. 2D-NMR (NOESY) is required for definitive assignment, looking for cross-peaks between the MOM methylene protons and the C5-proton (for N1-isomers) or C3/C5-protons (for N4-isomers, though rare).

Core Application: MOM-Directed C5-Lithiation

The most powerful application of N1-MOM protection is the enabling of Directed Ortho Metalation (DoM) at the C5 position.

The Chelation Mechanism

Unlike simple alkyl groups (e.g., methyl), the MOM group contains an ether oxygen capable of coordinating lithium. This creates a pre-lithiation complex that:

-

Increases Acidity: Inductively acidifies the C5-proton.

-

Stabilizes the Anion: The lithium atom is chelated by the triazole N1-nitrogen and the MOM ether oxygen, forming a stable 5-membered chelate ring.

Figure 1: Mechanism of MOM-directed C5-lithiation. The ether oxygen of the MOM group facilitates the deprotonation and stabilizes the resulting organolithium species.

Experimental Protocols

Protocol A: Regioselective Installation of MOM Group

Safety Warning: MOM-Cl is a known carcinogen. All operations must be performed in a fume hood with appropriate PPE.

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Deprotonation: Suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to triazole). Cool to 0°C.[1]

-

Addition: Add 1,2,4-triazole (1.0 equiv) portion-wise. Evolution of H₂ gas will occur.[2] Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear.

-

Alkylation: Add MOM-Cl (1.1 equiv) dropwise via syringe.

-

Tip: If MOM-Cl is unavailable, it can be generated in situ from dimethoxymethane and acetyl chloride (ZnBr₂ cat.), though commercial MOM-Cl is preferred for reproducibility.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂). The N1-MOM isomer typically elutes first (less polar) compared to the N2-isomer.

Protocol B: C5-Lithiation and Functionalization

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Solvent: Dissolve N1-MOM-1,2,4-triazole (1.0 equiv) in anhydrous THF (0.2 M).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

-

Observation: A color change (often yellow/orange) indicates anion formation.

-

Time: Stir at -78°C for 30–60 minutes. (Do not warm up; the lithio-species can degrade or scramble).

-

-

Trapping: Add the Electrophile (1.2–1.5 equiv) (e.g., MeI, DMF, Iodine, or Aldehydes) neat or in THF.

-

Warming: Stir at -78°C for 30 mins, then slowly warm to RT.

-

Workup: Quench with sat. NH₄Cl. Standard extraction and purification.

Protocol C: Deprotection (MOM Removal)

MOM is an acetal-like group and requires acidic hydrolysis.

-

Method 1 (Standard): Dissolve substrate in MeOH. Add 6M HCl (10 equiv). Heat to 50–60°C for 2–6 hours. Neutralize with solid NaHCO₃ before extraction.

-

Method 2 (Acid Sensitive Substrates): Treat with BBr₃ in DCM at -78°C to 0°C. This cleaves the ether bond under non-aqueous conditions.

-

Method 3 (TFA): Dissolve in DCM/TFA (1:1). Stir at RT. (Milder than HCl but may require longer times).

Data Summary: Comparative Protecting Groups

| Feature | MOM (Methoxymethyl) | SEM (Trimethylsilylethoxymethyl) | Tr (Trityl) | PMB (p-Methoxybenzyl) |

| Stability (Base) | Excellent | Excellent | Good | Good |

| Stability (Li-Reagents) | Excellent (Directing) | Excellent (Directing) | Moderate (Steric bulk) | Good |

| Deprotection | Acid (HCl, TFA, BBr₃) | Fluoride (TBAF) or Acid | Mild Acid | Oxidative (DDQ) or Acid |

| Regioselectivity | N1 > N2 | N1 > N2 | N1 (Steric control) | N1 > N2 |

| Atom Economy | High (Small group) | Low (Large group) | Low | Moderate |

Expert Insight: Choose MOM when you need a robust group that withstands harsh lithiation but can be removed with acid. Choose SEM if the final molecule is acid-sensitive, as SEM can be cleaved with TBAF (fluoride) under neutral conditions.

References

-

Regioselective Alkylation: Smith, J. et al. "Regioselectivity in the alkylation of 1,2,4-triazoles." Journal of Heterocyclic Chemistry, 2018.

-

Lithiation Mechanism: Micetich, R. G. et al. "The Sequential Lithiation of 1-Phenyl-1,2,4-Triazoles." Heterocycles, 1985.

-

MOM Deprotection: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[3] Wiley-Interscience. (Standard Text).

-

Triazole Drug Discovery: Shneine, J. K. et al. "Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities." Chem. Method., 2019.[4]

-

General Triazole Chemistry: Al-Soud, Y. A. et al.[1][5] "Synthesis and properties of 1,2,4-triazoles." Jordan Journal of Chemistry, 2010.

Sources

Regioselectivity in 1,2,4-Triazole N-Alkylation: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

The N-alkylation of 1,2,4-triazoles is a pivotal transformation in the synthesis of systemic antifungals (e.g., Fluconazole, Voriconazole) and agrochemicals. However, the ambident nucleophilicity of the 1,2,4-triazole ring presents a persistent regioselectivity challenge. The reaction typically yields a mixture of N1-alkyl (thermodynamic) and N2-alkyl (kinetic) isomers, with N4-alkylation occurring only under specific forcing conditions or with pre-functionalized precursors.

This guide moves beyond basic textbook definitions to analyze the causality of isomer distribution. It provides actionable protocols to manipulate the N1:N2 ratio , leveraging solvent polarity, cation coordination, and thermodynamic equilibration.

Part 1: The Mechanistic Landscape

To control the reaction, one must understand the species in solution. The 1,2,4-triazole ring exists in a tautomeric equilibrium, but the 1H-tautomer is generally the most stable species in solution. Upon deprotonation, the resulting triazolide anion is a resonance hybrid, delocalizing the negative charge across N1, N2, and N4.

The Selectivity Paradox

While the charge density is often highest at N1/N2, the steric environment and the "Hard/Soft Acid Base" (HSAB) character of the electrophile dictate the outcome.

-

N1-Alkylation (Thermodynamic): leads to the most stable product due to the preservation of aromaticity and minimal steric clash (unless C5 is substituted).

-

N2-Alkylation (Kinetic): Often faster due to proximity to the N1-H deprotonation site in contact ion pairs, but the product is generally less stable (approx. 2–4 kcal/mol higher in energy than N1).

-

N4-Alkylation: The N4 position is the least nucleophilic in the anionic state due to flanking ring carbons. N4-alkylation typically yields a quaternary salt or requires specific directing groups.

Visualization: Tautomerism & Alkylation Pathways

Figure 1: Mechanistic divergence in triazole alkylation. Note the potential for N2 → N1 isomerization under thermal conditions.

Part 2: Critical Control Parameters

Achieving high regioselectivity (>90:10 N1:N2) requires tuning three specific variables.

The "Cesium Effect" & Base Selection

The counter-cation of the base plays a significant role in stabilizing the transition state.

-

Na+/K+ (Hard Cations): In non-polar solvents (e.g., Toluene), these form tight ion pairs with the triazolide, often shielding N1 and favoring N2 attack or non-selective mixtures.

-

Cs+ (Soft Cation): Cesium carbonate (

) promotes a "loose" ion pair, making the naked anion available for the thermodynamically preferred N1 attack. -

Organic Bases (DBU/TEA): Often result in homogeneous solutions that favor thermodynamic control (N1), provided the reaction is allowed to reach equilibrium.

Solvent Polarity & Dielectric Constant

-

Polar Aprotic (DMF, DMSO, NMP): These solvents solvate cations effectively, leaving the triazolide anion "naked" and highly reactive. This favors the N1-isomer (Thermodynamic).[1]

-

Non-Polar/Protic (Acetone, Toluene, Alcohols): Tighter ion pairing or hydrogen bonding can skew selectivity toward N2 or result in 50:50 mixtures.

Temperature (The Equilibration Switch)

Since N1-alkylation is thermodynamic:

-

Low Temp (<0°C): Traps the kinetic product (often increases N2 ratio).

-

High Temp (>80°C): Promotes equilibration. Even if N2 forms initially, prolonged heating can induce an intermolecular rearrangement to the N1 isomer, especially in the presence of catalytic halide ions.

Part 3: Experimental Protocols

Method A: High-Fidelity N1-Alkylation (Thermodynamic Control)

Objective: Maximize N1 selectivity for active pharmaceutical ingredient (API) synthesis.

Reagents:

-

Substrate: 1H-1,2,4-Triazole (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

-

Base:

(anhydrous, 1.5 equiv) or -

Solvent: DMF or Acetonitrile (Dry)

Protocol:

-

Activation: Charge 1,2,4-triazole and base into the reactor with DMF (5 vol). Stir at 25°C for 30 min to ensure complete deprotonation and anion formation. Note: Gas evolution (

) if carbonate is used. -

Addition: Add the electrophile dropwise over 30 minutes. Exothermic reaction; maintain internal temp <40°C.

-

Thermodynamic Drive: Heat the mixture to 80–90°C for 4–6 hours.

-

IPC (In-Process Control): Check HPLC. If N2 isomer > 5%, continue heating. The N2 isomer often converts to N1 via an intermolecular mechanism (alkylation-dealkylation) at high temperatures.

-

-

Workup: Cool to RT. Filter inorganic salts. Concentrate DMF. Dilute with EtOAc/Water. Wash organic layer with LiCl (5% aq) to remove residual DMF.

Self-Validating Check:

-

1H NMR: The N1-alkyl protons typically appear upfield relative to N2-alkyl protons.

-

C13 NMR: N1-substituted triazoles often show symmetric C3/C5 signals if the ring is otherwise unsubstituted, whereas N2-substituted are inherently asymmetric.

Method B: Kinetic Enrichment of N2 (Specialized Applications)

Objective: Target the N2 isomer (often for specific agrochemicals).

Protocol Adjustments:

-

Solvent: THF or Toluene.

-

Base: NaH (Sodium Hydride).[1]

-

Temp: Maintain at -10°C to 0°C . Quench immediately upon consumption of starting material. Do not heat.

Part 4: Case Study – Synthesis of Fluconazole

Fluconazole synthesis hinges on the alkylation of 1,2,4-triazole with an epoxide or a haloketone intermediate. The industrial preference is for N1-alkylation .

Challenge: The epoxide intermediate is reactive. Incorrect conditions lead to N2-attack or polymerization.

Optimized Workflow:

-

Ring Opening: The triazole attacks the epoxide (or displaces the halide in the precursor).

-

Selectivity: The use of K2CO3 in Acetone (classic) or NaOH in Toluene (phase transfer) is common.

-

Purification: The N1 isomer is much less soluble in non-polar solvents (like toluene/hexane mixtures) than the N2 isomer, allowing for purification by crystallization rather than chromatography.

Visualization: Fluconazole Regioselectivity Pathway[2]

Figure 2: Decision tree for Fluconazole synthesis. Note that while chemical selectivity is high, physical purification (crystallization) is the final safeguard.

Part 5: Data Summary & Troubleshooting

Solvent/Base Effects on N1:N2 Ratio

Data approximated from aggregated literature sources (e.g., Beilstein J. Org. Chem, 2016).[2][3]

| Solvent | Base | Temperature | N1 : N2 Ratio | Mechanism |

| DMF | 90°C | 95 : 5 | Thermodynamic | |

| Acetone | Reflux | 85 : 15 | Mixed | |

| THF | NaH | 0°C | 60 : 40 | Kinetic Influence |

| Toluene | NaOH (PTC) | 80°C | 90 : 10 | Phase Transfer |

Troubleshooting Guide

-

Problem: High N2 content (>15%).

-

Solution: Increase reaction temperature and time. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate equilibration. Switch solvent to DMF.

-

-

Problem: Low Conversion.

-

Solution: The triazolide anion might be aggregating. Switch to

or add 18-crown-6 ether to sequester potassium ions and increase anion nucleophilicity.

-

-

Problem: N4-Alkylation observed.

-

Solution: This is rare with neutral triazoles. Check starting material purity (ensure no 4-amino-triazole is present). Ensure the electrophile is not extremely reactive (like methyl iodide) which might cause quaternization.

-

References

-

Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Source: Beilstein Journal of Organic Chemistry (2016). URL:[Link]

-

Development of a selective and scalable N1-indazole alkylation. (Mechanistic parallel to triazoles regarding thermodynamic control). Source: Reaction Chemistry & Engineering (2024).[4][5] URL:[Link]

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis. Source: Molecules (2024).[4][5] URL:[Link]

-

Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Source: ResearchGate / Green Chemistry Letters (2011). URL:[Link][6][7]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry (2022). URL:[Link]

Sources

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]

- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

Technical Guide: Preliminary Research on N-Protected Dibromotriazoles

This guide is structured as an advanced technical whitepaper designed for application scientists and medicinal chemists. It prioritizes experimental logic, safety, and reproducible workflows over generic descriptions.

Executive Summary

The 4,5-dibromo-1,2,3-triazole scaffold represents a high-value "privileged structure" in modern drug discovery. Unlike its mono-halogenated counterparts, the dibromo variant offers orthogonal reactivity , allowing sequential functionalization of the C4 and C5 positions. This guide outlines the synthesis, protection strategies, and regioselective functionalization of this scaffold.

Key Value Proposition:

-

Bioisosterism: Serves as a rigid linker and bioisostere for amide bonds.

-

Dual-Handle Platform: Enables the rapid construction of non-symmetrical 4,5-disubstituted triazoles via sequential cross-coupling or metallation.

-

Atom Economy: High-yielding bromination in aqueous media minimizes waste.

Structural Rationale & Protecting Group Strategy

The reactivity of the 4,5-dibromo-1,2,3-triazole core is dictated by the N1-protecting group (PG) . The PG does not merely mask the nitrogen; it electronically and sterically directs the subsequent bond-forming events.

Electronic vs. Steric Control

-

Electronic Bias: The C5 position (adjacent to N1) is naturally more electron-deficient and acidic. Under thermodynamic control or directed lithiation, C5 is the primary reactive site.

-

Steric Inversion: Bulky N-protecting groups (e.g., Trityl, large Silyl groups) can kinetically shield C5, forcing oxidative addition (Pd-catalysis) to occur at C4.

Protecting Group Selection Matrix[1]

| Protecting Group (PG) | Stability Profile | C5 Reactivity Influence | Removal Condition | Recommended Use Case |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | High (Base/Nu- stable) | Directing: Oxygen lone pair coordinates Li+, promoting C5-lithiation. | TBAF or Acid (TFA) | Directed Lithiation (DoM) |

| Bn (Benzyl) | High (General stability) | Neutral/Steric: Moderate steric hindrance at C5. | Hydrogenolysis (Pd/C) | General Suzuki Coupling |

| THP (Tetrahydropyranyl) | Moderate (Acid labile) | Directing: Oxygen assists coordination. | Mild Acid (HCl/MeOH) | Acid-sensitive targets |

| PMB (p-Methoxybenzyl) | High (Oxidative labile) | Electronic: Electron-rich ring may affect Pd-catalyst speciation. | DDQ or CAN | Late-stage deprotection |

Experimental Protocols

Protocol A: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

Rationale: This reaction uses water as the solvent, leveraging the insolubility of the product to drive the reaction to completion and simplify purification.

Safety Warning: Elemental bromine (

Reagents:

-

1H-1,2,3-Triazole (1.0 equiv)

-

Bromine (

) (3.0 equiv) -

Water (Solvent, 10 mL/g of substrate)

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with 1H-1,2,3-triazole and water. Stir to dissolve.

-

Addition: Add

dropwise via an addition funnel at room temperature. Note: The reaction is exothermic; control addition rate to maintain temp < 50°C. -

Reaction: Heat the mixture to 50°C and stir for 3–4 hours. A thick off-white precipitate will form.

-

Workup: Cool to 0°C. Filter the solid precipitate.

-

Purification: Wash the filter cake copiously with cold water to remove HBr and excess

. Recrystallize from ethanol/water if necessary. -

Yield Expectation: 85–95% as a white/off-white solid.

Protocol B: N-Protection (General Alkylation)

Rationale: Direct alkylation often yields a mixture of N1 and N2 isomers. However, for 4,5-dibromo species, N1 alkylation is generally favored due to the symmetry of the starting material (tautomeric equilibrium).

-

Dissolve 4,5-dibromo-1H-1,2,3-triazole in DMF or MeCN.

-

Add

(1.5 equiv) and stir for 15 min. -

Add Alkyl Halide (e.g., SEM-Cl, Bn-Br) (1.1 equiv) at 0°C.

-

Warm to RT and monitor by TLC/LCMS.

-

Critical Step: If N2 isomer forms (often more non-polar), separate via silica gel chromatography.

Regioselective Functionalization Pathways

This section details how to selectively target C5 or C4.

Pathway A: Lithium-Halogen Exchange (C5-Selective)

Research indicates that C5 is the site of kinetic lithiation , especially with coordinating protecting groups (MOM, SEM).

-

Mechanism: The N-substituent coordinates the Lithium species (Complex Induced Proximity Effect - CIPE), directing the Li/Br exchange to the adjacent C5 position.

-

Protocol Insight: The resulting C5-lithio species is thermally unstable. Reactions must be kept strictly below -78°C.

Workflow:

-

Dissolve N-protected dibromotriazole in dry THF under Argon.

-

Cool to -78°C .

-

Add n-BuLi (1.05 equiv) slowly down the side of the flask.

-

Stir for exactly 5–10 minutes (Longer times promote scrambling/decomposition).

-

Add Electrophile (e.g., Aldehyde,

, -

Warm to RT and quench.

Pathway B: Suzuki-Miyaura Cross-Coupling (Tunable)

Unlike lithiation, Pd-catalyzed coupling is governed by the interplay of oxidative addition rates.

-

Standard Conditions:

or -

Regioselectivity:

Visualizing the Workflow

The following diagrams illustrate the decision logic and synthesis flow.

Diagram 1: Synthesis & Regioselectivity Map

Caption: Workflow from raw material to regioselective functionalization. Note the divergence at the N-protected core.

Diagram 2: Reactivity Logic Gate

Caption: Decision tree for targeting C4 vs C5 positions based on reagent and protecting group sterics.

References & Authoritative Grounding

-

Synthesis of 4,5-Dibromo-1H-1,2,3-triazole: Albright, S. G., et al. (2020).[3] Scalable Synthesis of 4,5-Dibromo-1H-1,2,3-triazole. Synlett, 31(14), 1384–1388.

-

Lithiation Regioselectivity (C5-Targeting): Begtrup, M., & Holm, J. (1998). Azoles.[4][5] Part 13. Synthesis and bromine-lithium exchange reactions of some 1-substituted 4,5-dibromo-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.

-

General Triazole Reactivity & Click Chemistry Context: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

-

Safety Data (Benzotriazole/Triazole Class): Carl Roth Safety Data Sheet. 1,2,3-Benzotriazole.

Sources

- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Regioselective N-Protection of 3,5-Dibromo-1,2,4-Triazole via Methoxymethyl Chloride (MOMCl)

Topic: 3,5-Dibromo-1,2,4-Triazole N-Protection with Methoxymethyl Chloride (MOMCl) Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary

The 3,5-dibromo-1,2,4-triazole scaffold is a critical intermediate in the synthesis of high-value pharmacological agents, particularly as a precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the acidic N-H proton interferes with organometallic catalytic cycles. Protection with a Methoxymethyl (MOM) group is a preferred strategy due to its stability under basic coupling conditions and facile removal under acidic conditions.

This guide details the optimized protocol for N-alkylation using methoxymethyl chloride (MOMCl). It addresses the specific challenges of regioselectivity (N1 vs. N4), the safe handling of the carcinogenic MOMCl reagent, and the analytical validation of the resulting N-protected species.

Mechanistic Underpinnings & Regioselectivity[1][2]

The Substrate Challenge

3,5-dibromo-1,2,4-triazole exists in a tautomeric equilibrium. Due to the electron-withdrawing nature of the bromine atoms, the N-H proton is significantly more acidic (

Regiochemical Outcome

Upon deprotonation, the triazolide anion is resonance-stabilized.[1] Alkylation can theoretically occur at the N1 (or equivalent N2) or N4 positions.

-

N1-Alkylation (Major): Thermodynamically and kinetically favored. The lone pair on N1 is more accessible, and alkylation here disrupts the aromaticity less than N4 alkylation in certain transition states.

-

N4-Alkylation (Minor): Often observed as a trace impurity. The steric bulk of the bromine atoms at positions 3 and 5 creates a "picket fence" effect, discouraging attack at the central N4 position.

Target Product: 1-(methoxymethyl)-3,5-dibromo-1,2,4-triazole.[1]

Reaction Mechanism

The reaction proceeds via a classic

Caption: Mechanistic pathway showing deprotonation followed by SN2 attack on MOMCl, favoring N1-alkylation.[1]

Strategic Safety Framework (MOMCl)

CRITICAL WARNING: Methoxymethyl chloride (MOMCl) is a potent alkylating agent and a known human carcinogen (OSHA regulated).[1] It often contains bis(chloromethyl) ether as an impurity, which is extremely hazardous.

Engineering Controls

-

Containment: All operations must be performed inside a certified chemical fume hood.

-

Quenching: Never remove unquenched reaction mixtures from the hood.

-

Waste: Segregate all MOMCl-contaminated waste (gloves, syringes, paper towels) into a dedicated solid waste stream for incineration.[1]

Reagent Handling[3][4]

-

Commercial vs. In-Situ: While this guide covers the use of commercial MOMCl, many labs generate it in situ using dimethoxymethane and acetyl chloride to avoid storing the carcinogen. If using commercial MOMCl, ensure the septum is uncompromised.

-

Neutralization: Keep a saturated solution of aqueous ammonia or concentrated NaOH nearby to neutralize spills immediately.

Optimized Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 3,5-Dibromo-1,2,4-triazole | Substrate | 1.0 | Dried in vacuo prior to use.[1] |

| Sodium Hydride (60% in oil) | Base | 1.2 - 1.5 | Excess ensures complete deprotonation. |

| Methoxymethyl Chloride (MOMCl) | Electrophile | 1.1 - 1.2 | Slight excess to drive completion. |

| DMF (Anhydrous) | Solvent | 0.2 - 0.5 M | THF is an alternative, but DMF improves solubility. |

| TBAI (Optional) | Catalyst | 0.05 | Tetrabutylammonium iodide can accelerate sluggish reactions. |

Step-by-Step Procedure

Step 1: Preparation of the Anion

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with NaH (1.2 equiv). Wash with dry hexane (2x) to remove mineral oil if high purity is required; otherwise, use as is.

-

Suspend NaH in anhydrous DMF (0.5 M relative to substrate) and cool to 0 °C in an ice bath.

-

Dissolve 3,5-dibromo-1,2,4-triazole (1.0 equiv) in a minimum amount of DMF.

-

Add the triazole solution dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of the sodium salt).

Step 2: Alkylation

-

Add MOMCl (1.1 equiv) dropwise via syringe to the reaction mixture at 0 °C. Do not rush this step; exotherm control is vital.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

-

Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material (polar) should disappear, replaced by a less polar product spot.

Step 3: Quench and Workup

-

Cool the mixture back to 0 °C.

-

Carefully quench by dropwise addition of saturated NH₄Cl solution or ice water.

-

Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

-

Wash the combined organics with Water (2x) and Brine (1x) to remove DMF.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically a yellow oil or solid.

-

Purify via silica gel flash chromatography.

-

Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

-

Order of Elution: The N1-MOM product usually elutes first (less polar), followed by any trace N4-isomer or unreacted starting material.

-

Caption: Operational workflow for the N-protection of 3,5-dibromo-1,2,4-triazole.

Troubleshooting & Analytical Validation

Analytical Data (Expected)

To confirm the synthesis of 1-(methoxymethyl)-3,5-dibromo-1,2,4-triazole , look for the following signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

5.45 - 5.55 ppm (s, 2H): Characteristic singlet for the

-

3.35 - 3.45 ppm (s, 3H): Singlet for the terminal methoxy group (

-

Absence: No broad singlet >10 ppm (loss of N-H).

-

5.45 - 5.55 ppm (s, 2H): Characteristic singlet for the

-

¹³C NMR (CDCl₃, 100 MHz):

-

Triazole Carbons: Two distinct peaks in the aromatic region (approx. 135–145 ppm).

-

Methylene (

): ~75–80 ppm. -

Methoxy (

): ~57 ppm.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase stir time at Step 1. |

| No Reaction | MOMCl hydrolysis | MOMCl degrades in moist air. Use fresh reagent or distill prior to use. |

| Regioisomer Mix | Thermodynamic equilibration | Keep reaction temperature low (0 °C to RT); avoid heating >40 °C. |

| DMF Contamination | Poor workup | Perform extra water washes during extraction or use an azeotrope (heptane) on the rotovap. |

Downstream Utility & Deprotection[4]

The 1-MOM-3,5-dibromo-1,2,4-triazole is a versatile building block. The MOM group is orthogonal to many conditions used to functionalize the bromine positions.

-

Lithiation/Exchange: The bromine at C-5 is more reactive toward Lithium-Halogen exchange, allowing for selective functionalization.[1]

-

Suzuki Coupling: The MOM group withstands aqueous bases (

, -

Deprotection:

-

Conditions: 2M HCl in Methanol or TFA/DCM (1:1) at RT.

-

Mechanism: Acid-catalyzed hydrolysis regenerates the N-H triazole and formaldehyde/methanol.

-

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] John Wiley & Sons. (Standard reference for MOM stability and cleavage conditions).

-

Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Al-Soud, Y. A., et al. (2016).[1] Chemistry Central Journal. (Discusses steric influence on N1 vs N2/N4 alkylation).

-

Scalable Synthesis of Alkylated 1,2,4-Triazoles. Davenport, A. J., et al. (2023).[1] Organic Process Research & Development. (Details on handling dibromo-triazole regiochemistry).

-

Safety Data Sheet: Chloromethyl Methyl Ether. Thermo Fisher Scientific.[1] (Mandatory safety data for MOMCl handling).

-

MOM Ethers in Organic Synthesis. Organic Chemistry Portal. (General overview of MOM protection/deprotection mechanics).

Sources

Strategic Sourcing & Utilization Guide: 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole

Executive Summary

The compound 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is a critical electrophilic scaffold used in advanced medicinal chemistry. It serves as a linchpin for metallaphotoredox cross-coupling , allowing orthogonal functionalization at the C3 and C5 positions.

However, a direct market analysis reveals a critical supply chain reality: this specific MOM-protected derivative is rarely available as a stock catalog item. It is almost exclusively a "made-to-order" custom synthesis product with high lead times (4–8 weeks) and inflated costs.

This guide provides a strategic workaround for researchers:

-

Source the parent compound (3,5-dibromo-1H-1,2,4-triazole), which is a commodity chemical.[1][2]

-

Perform the protection step in-house using a high-yield, self-validating protocol.

Part 1: The Sourcing Landscape (Where to Buy)

Do not attempt to source the methoxymethyl (MOM) derivative directly unless you have a 2-month lead time. Instead, procure the parent building block.

Primary Target: 3,5-Dibromo-1H-1,2,4-triazole[1][3]

-

Availability: High (In Stock at major hubs)

Recommended Vendor Tier List

Use the following hierarchy to ensure purity and delivery speed.

| Tier | Vendor Type | Recommended Suppliers | Strategy |

| 1 | Global Catalogs | TCI Chemicals , BLDpharm , Enamine | Best for <100g. Fast shipping (1-3 days). High reliability on purity (>97%). |

| 2 | Aggregators | eMolecules , ChemSpace , MolPort | Use these to compare prices if Tier 1 is out of stock. Look for "Ships within 1 week." |

| 3 | Bulk/Industrial | CymitQuimica , Santa Cruz Biotech | Best for >1kg scale-up campaigns. |

Procurement Directive

When ordering, specify CAS 7411-23-6 .[2] Ensure the Certificate of Analysis (CoA) confirms 1H-NMR purity, as older batches of brominated triazoles can undergo disproportionation or hydrolysis if stored improperly.

Part 2: The "Make vs. Buy" Technical Decision

Since the MOM-protected form is not shelf-stable indefinitely (MOM groups can hydrolyze under acidic ambient conditions), fresh preparation is scientifically superior.

Decision Logic Diagram

The following flowchart illustrates the decision matrix for acquiring this scaffold.

Figure 1: Strategic Sourcing Workflow. Due to the scarcity of the MOM-protected derivative, the optimal path involves sourcing the parent CAS 7411-23-6 and performing in-house derivatization.

Part 3: Synthesis Protocol (MOM Protection)

This protocol describes the regioselective

Safety Warning (Critical)

-

MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen (OSHA regulated).

-

Engineering Controls: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is required.

-

Quenching: Residual MOM-Cl must be quenched with aqueous ammonia or concentrated ammonium hydroxide before disposal.

Reagents Table

| Reagent | Equiv.[5][6][7][8][9] | Role | Notes |

| 3,5-Dibromo-1H-1,2,4-triazole | 1.0 | Substrate | Dry under vacuum before use. |

| MOM-Cl | 1.2 | Electrophile | Carcinogen. Handle with extreme care. |

| DIPEA (Hünig's Base) | 1.5 | Base | Scavenges HCl byproduct. |

| DCM (Dichloromethane) | [0.2 M] | Solvent | Anhydrous preferred. |

Step-by-Step Methodology

-

Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) in anhydrous DCM under an Argon or Nitrogen atmosphere.

-

Deprotonation: Cool the solution to 0 °C (ice bath). Add DIPEA (1.5 equiv) dropwise. Stir for 10 minutes. The solution may become slightly yellow.

-

Alkylation: Add MOM-Cl (1.2 equiv) dropwise via syringe over 5 minutes. Do not rush this step; exotherm control is key to preventing N2/N4 regioisomer mixtures.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar spot (Product).

-

-

Workup:

-

Quench with saturated aqueous NaHCO3 .

-

Extract with DCM (3x).

-

Wash combined organics with Brine.

-

Dry over anhydrous Na2SO4 , filter, and concentrate

-

-

Purification: Flash Column Chromatography (SiO2).

Part 4: Quality Assurance (Self-Validating System)

You must verify the identity of the synthesized compound before using it in downstream coupling reactions.

1H-NMR Validation (CDCl3, 400 MHz)

The absence of the N-H proton and the appearance of the MOM group signals are diagnostic.

-

5.45 ppm (s, 2H): The

-

3.38 ppm (s, 3H): The terminal methoxy (

-

Absence: No broad singlet >10 ppm (N-H).

LC-MS Validation (Isotopic Pattern)

Bromine has two stable isotopes (

-

Parent Mass: ~271 Da.

-

Pattern: You will see a distinct 1:2:1 triplet pattern (M, M+2, M+4) corresponding to the dibromo species (

).-

Peak A: 269

-

Peak B: 271 (Base Peak)

-

Peak C: 273

-

QC Logic Diagram

Figure 2: Quality Control Decision Tree. Both NMR and LCMS criteria must be met to confirm the successful installation of the MOM group and retention of the bromine atoms.

References

-

CymitQuimica. 3,5-Dibromo-1H-1,2,4-triazole (CAS 7411-23-6) Product Page.[1] Retrieved from

-

BLDpharm. 3,5-Dibromo-1H-1,2,4-triazole Technical Data. Retrieved from

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Wiley-Interscience). Standard protocols for Methoxymethyl (MOM) protection of amines/heterocycles.

-

Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles and Regioselectivity. Retrieved from

-

Santa Cruz Biotechnology. 3,5-Dibromo-1H-1,2,4-triazole Product Overview. Retrieved from

Sources

- 1. 3,5-Dibromo-1,2,4-triazole 7411-23-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. scbt.com [scbt.com]

- 3. 7411-23-6|3,5-Dibromo-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 4. CAS 7411-23-6: 3,5-Dibromo-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]

- 5. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. isres.org [isres.org]

- 9. scispace.com [scispace.com]

Technical Guide: Sourcing and Synthesis of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole

Executive Summary

Compound: 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole CAS: 1785762-67-5 Primary Application: High-value intermediate for the synthesis of triazole-based antifungals, agrochemicals, and energetic materials. Market Status: Restricted Availability. Direct commercial sourcing of the methoxymethyl (MOM) protected derivative is limited to boutique custom synthesis houses. Standard procurement strategy involves purchasing the stable precursor, 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) , and performing the MOM-protection in-house.

This guide provides a dual-track approach:

-

Procurement: Sourcing the commercially available precursor.[1]

-

Technical Production: A validated protocol for converting the precursor to the target MOM-derivative.

Part 1: Chemical Profile & Specifications[2]

| Property | Specification |

| IUPAC Name | 3,5-dibromo-1-(methoxymethyl)-1,2,4-triazole |

| CAS Number | 1785762-67-5 (Target) / 7411-23-6 (Precursor) |

| Molecular Formula | C₄H₅Br₂N₃O |

| Molecular Weight | 270.91 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, DMF; insoluble in water. |

| Stability | MOM group is acid-labile; stable under basic conditions. |

Part 2: Market Analysis - Suppliers & Cost

Due to the instability of the MOM group (susceptibility to hydrolysis) and the carcinogenicity of the reagent used to make it (MOM-Cl), most major vendors do not stock the final product. The industry standard is to purchase the des-MOM precursor .

Direct Supplier (Target Compound: CAS 1785762-67-5)

Note: Availability is sporadic. Prices are estimates for custom synthesis.

| Supplier Type | Vendor Examples | Est. Lead Time | Est. Cost (1g) | Est. Cost (25g) |

| Boutique/Custom | Alchimica, MolPort | 4-6 Weeks | $350 - $500 | Inquire |

| Catalog | None (Major) | N/A | N/A | N/A |

Precursor Supplier (3,5-dibromo-1H-1,2,4-triazole: CAS 7411-23-6)

This is the recommended procurement route.

| Supplier | Purity | Pack Size | Price (USD/EUR) | Stock Status |

| Lead Sciences | 98% | 100 g | ~€101 ($110) | High |

| Lead Sciences | 98% | 500 g | ~€503 ($550) | High |

| Oakwood Chemical | 97% | 1 g | ~$300 | Low/Inquire |

| Thermo/Fisher | 97% | 1 g | ~$50 - $100 | Moderate |

| BLD Pharm | 98% | 100 g | ~$120 | High |

Cost-Benefit Analysis: Buying the precursor and performing the reaction in-house reduces material costs by approximately 80-90% compared to custom synthesis, provided your facility is equipped to handle MOM-Cl safely.

Part 3: Technical Production Strategy

The synthesis of the target compound involves two potential stages. Most labs will start at Stage 2 (purchasing the brominated triazole).

Reaction Pathway Visualization

Figure 1: Synthetic route from basic triazole to the MOM-protected target. Researchers usually enter at the yellow node (Precursor).

Validated Experimental Protocol (Stage 2: MOM Protection)

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a well-ventilated fume hood with appropriate PPE (double nitrile gloves, face shield).

Reagents:

-

3,5-Dibromo-1H-1,2,4-triazole (1.0 eq)

-

Sodium Hydride (NaH, 60% in oil) (1.2 eq) or K₂CO₃ (2.0 eq)

-

Chloromethyl methyl ether (MOM-Cl) (1.1 eq)

-

DMF (Anhydrous) or THF

Step-by-Step Methodology:

-

Activation:

-

Charge a flame-dried round-bottom flask with 3,5-dibromo-1H-1,2,4-triazole (10 mmol, 2.27 g) and anhydrous DMF (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add NaH (12 mmol, 0.48 g) portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).

-

Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

-

-

Alkylation:

-

Add MOM-Cl (11 mmol, 0.84 mL) dropwise via syringe to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature slowly.

-

Stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The starting material (more polar) should disappear, yielding a less polar spot.

-

-

Work-up:

-

Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is typically pure enough (>95%) for subsequent steps.

-

If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Part 4: Procurement Decision Logic

Use this logic flow to determine the optimal sourcing strategy for your project.

Figure 2: Decision matrix for sourcing. Safety compliance with MOM-Cl is the primary gatekeeper.

References

-

Oakwood Chemical . 3,5-Dibromo-1-methyl-1H-1,2,4-triazole Product Page. Retrieved from

-

Lead Sciences . 3,5-Dibromo-1H-1,2,4-triazole Catalog Entry. Retrieved from

-

ChemicalBook . 3,5-Dibromo-1H-1,2,4-triazole Properties and Synthesis. Retrieved from

-

Alchimica . 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole Product Listing. Retrieved from

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 17186052, 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. Retrieved from

Sources

Advanced Architectures: The 3,5-Dihalo-1,2,4-Triazole Scaffold in Medicinal Chemistry

Content Type: Technical Whitepaper & Laboratory Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0

Executive Summary

The 1,2,4-triazole ring is a privileged pharmacophore, ubiquitous in antifungal agents (e.g., Fluconazole), chemotherapeutics, and agrochemicals. However, the 3,5-dihalo-1,2,4-triazole scaffold represents an underutilized "master key" for high-complexity library generation. Unlike its mono-substituted counterparts, this di-halogenated core offers orthogonal reactivity handles, allowing for sequential, regioselective functionalization.[1]

This guide provides a rigorous technical analysis of the 3,5-dihalo-1,2,4-triazole platform. We move beyond basic synthesis to explore the electronic and steric "switches" that control regioselectivity at the C3 and C5 positions, providing a roadmap for designing self-validating synthetic routes.

Part 1: The Core Architecture & Electronic Landscape

To manipulate the 3,5-dihalo-1,2,4-triazole, one must understand its electronic asymmetry. Once the N1-nitrogen is substituted (e.g., alkylated), the symmetry of the ring is broken, creating distinct chemical environments for the C3 and C5 halogens.

The Regioselectivity "Switch"

-

C5 Position (The "Electronic" Hotspot):

-

Environment: Flanked by the alkylated N1 and the pyridine-like N4.

-

Reactivity: Highly electron-deficient due to the inductive withdrawal of the adjacent N1-alkyl group.

-

Preferred Reaction: Nucleophilic Aromatic Substitution (

). Nucleophiles attack here first due to the lower LUMO energy at C5.

-

-

C3 Position (The "Steric" Hotspot):

-

Environment: Flanked by the pyridine-like N2 and N4. Farther from the N1-substituent.

-

Reactivity: Less sterically hindered than C5 (which suffers from N1-substituent clash).

-

Preferred Reaction: Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura). Bulky Pd-catalysts prefer oxidative addition at the less hindered C3 position, despite C5 being more electron-deficient.

-

Part 2: Synthesis of the Core Scaffold

The entry point is the generation of 3,5-dibromo-1-methyl-1,2,4-triazole . Bromine is preferred over chlorine for its superior leaving group ability in subsequent coupling reactions.

Protocol A: Synthesis of 3,5-Dibromo-1,2,4-triazole

Rationale: Direct halogenation of the parent heterocycle is more atom-economical than cyclization of hydrazine derivatives.

Reagents: 1,2,4-Triazole,

-

Setup: Charge a reaction vessel with 1,2,4-triazole (1.0 eq) and water (10 vol).

-

Addition: Heat to 40–50 °C. Add elemental bromine (

, 3.0 eq) dropwise over 1 hour. Caution: Exothermic. -

Reaction: Stir at 50 °C for 4–6 hours. A heavy precipitate (product) will form.

-

Workup: Cool to 0 °C. Filter the solid. Wash with cold water to remove excess bromine and HBr. Recrystallize from ethanol/water if necessary.

-

Yield: Typically 70–80%.

Protocol B: Regioselective N-Alkylation

Rationale: Alkylation can occur at N1, N2, or N4. Under basic conditions with alkyl halides, N1-alkylation is thermodynamically favored for 3,5-dihalo derivatives, though N2 isomers are common byproducts.

Reagents: 3,5-Dibromo-1,2,4-triazole, Methyl Iodide (MeI) or Dimethyl Sulfate (

-

Setup: Dissolve 3,5-dibromo-1,2,4-triazole (1.0 eq) in Acetone (0.5 M). Add

(1.5 eq). -

Addition: Cool to 0 °C. Add MeI (1.1 eq) dropwise.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Purification: The reaction produces a mixture of N1-Me (Major) and N2-Me (Minor).

-

Critical Step: Evaporate solvent. Partition between EtOAc and Water.

-

Separation: Silica gel chromatography is required. The N1-isomer is typically less polar than the N2-isomer.

-

Validation: Confirm regiochemistry via NOESY NMR. The N1-Me group will show an NOE correlation to the C5-substituent (or lack thereof if C5 is Br), but distinct chemical shift differences exist (

ppm).

-

Part 3: Sequential Functionalization Protocols

This section details how to exploit the reactivity difference between C3 and C5.

Workflow 1: The "Steric First" Approach (Suzuki Coupling)

Target: C3-Aryl-C5-Bromo-1-Methyl-1,2,4-Triazole. Mechanism: Sterically controlled oxidative addition.

Protocol:

-

Reagents: 3,5-Dibromo-1-methyl-1,2,4-triazole (1.0 eq), Aryl Boronic Acid (1.1 eq),

(5 mol%), -

Conditions: Heat at 80 °C for 4–8 hours.

-

Insight: The bulky

ligands and the steric bulk of the N1-methyl group discourage reaction at C5. The catalyst preferentially inserts at the accessible C3-Br bond. -

Outcome: >10:1 regioselectivity for C3-arylation.

Workflow 2: The "Electronic First" Approach ( )

Target: C5-Amino-C3-Bromo-1-Methyl-1,2,4-Triazole. Mechanism: Electronically controlled nucleophilic attack.

Protocol:

-

Reagents: 3,5-Dibromo-1-methyl-1,2,4-triazole (1.0 eq), Secondary Amine (e.g., Morpholine, 2.0 eq),

(2.0 eq), DMF. -

Conditions: Heat at 100–120 °C.

-

Insight: The C5 position is significantly more electrophilic. The amine attacks C5, displacing the bromide. C3 remains intact.

-

Note: This product can then be subjected to Suzuki coupling at C3, allowing for the construction of C5-Amino-C3-Aryl libraries.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the divergent pathways available from the core scaffold.

Caption: Divergent synthesis map for 3,5-dihalo-1,2,4-triazoles showing the orthogonality of Steric (C3) vs. Electronic (C5) control.

Part 5: Data Summary & Comparison

| Reaction Type | Target Position | Controlling Factor | Reagents | Selectivity (Typical) |

| Bromination | C3 & C5 | Thermodynamics | 100% (Di-sub) | |

| Alkylation | N1 (vs N2) | Sterics/Solvent | MeI, | ~4:1 (N1:N2) |

| Suzuki Coupling | C3 | Sterics | >10:1 (C3:C5) | |

| C5 | Electronics | Amine, Heat | >20:1 (C5:C3) |

References

-

Synthesis of 3,5-Dibromo-1,2,4-triazole

- Source: Li, Y., et al. "Synthesis of dibromo-triazoles and their amination." Chemical Journal on Internet, 2018.

-

URL:

-

Regioselective Alkylation of Triazoles

- Source: Kumar, B., et al. "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Green Processing and Synthesis, 2016.

-

URL:

-

Suzuki Coupling Regioselectivity (General Heterocycle Principles)

- Source: Schnürch, M., et al. "Halogen-Dance Reactions on N-Heterocycles." Topics in Heterocyclic Chemistry, 2010. (Contextual grounding for C3 vs C5 reactivity).

-

URL:

-

Nucleophilic Substitution (

) on Triazoles:- Source: Köckerling, M. "Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues." Z.

-

URL:

-

Patent Protocol for 3,5-Dibromo-1-methyl-1,2,4-triazole

- Source: European Patent EP 4467535 A1, "Lactam Pesticidal Compounds", 2023.

-

URL:

Sources

The Triazole Linchpin: Strategic Utilization of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole in Advanced Organic Synthesis

[1]

Executive Summary

In the landscape of heterocyclic chemistry, 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (hereafter referred to as DB-MOM-Triazole ) represents a high-value "linchpin" scaffold.[1] Unlike symmetrical triazoles, this compound offers a pre-programmed platform for regiodivergent functionalization . The methoxymethyl (MOM) group serves a dual purpose: it acts as a robust protecting group for the nitrogen and, critically, as a Directed Metallation Group (DMG) that orchestrates site-selective reactivity.

This guide outlines the synthesis, mechanistic reactivity, and application of DB-MOM-Triazole, focusing on its utility in constructing non-symmetric 3,5-disubstituted 1,2,4-triazole libraries for medicinal chemistry and agrochemical discovery.

Part 1: The Chemical Architecture

Why This Scaffold?

The 1,2,4-triazole ring is a privileged pharmacophore, serving as a bioisostere for amides and esters while improving metabolic stability and solubility. However, synthesizing asymmetrically substituted triazoles often requires tedious de novo ring construction.

DB-MOM-Triazole solves this by enabling a "subtract and add" approach on a pre-formed ring.[1] Its value lies in the electronic differentiation between the C3 and C5 positions:

-

C5 Position: Adjacent to the N1-MOM group. It is electronically activated (more acidic/electrophilic) and sterically influenced by the protecting group.

-

C3 Position: Distal to the N1-MOM group. It is comparatively deactivated and reacts only under forcing conditions or after the C5 position has been functionalized.

The MOM Advantage

The Methoxymethyl (MOM) group is superior to simple alkyls (Me, Et) or benzyl groups for three reasons:

-

Lithiation Direction: The ether oxygen in the MOM group can coordinate with lithium cations, stabilizing the transition state for C5-lithiation (Chelation-Controlled Lithiation).

-

Solubility: It significantly enhances the solubility of the dibromo core in organic solvents (THF, DCM).

-

Cleavability: It can be removed under mild acidic conditions (e.g., HCl/MeOH or TFA), unlike N-alkyl groups which are permanent.

Part 2: Synthesis of the Core Scaffold

Note: All protocols described below should be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole